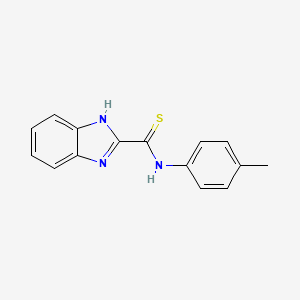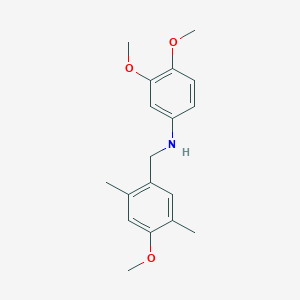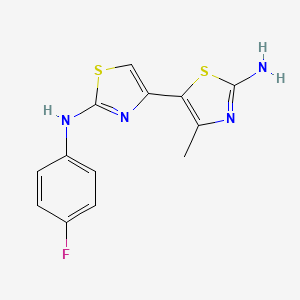
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MBZ is a benzimidazole derivative that has been studied for its potential use as an anti-cancer agent due to its ability to inhibit tubulin polymerization. It has also been investigated for its anti-inflammatory and anti-viral properties. MBZ has a molecular formula of C15H12N2S and a molecular weight of 260.33 g/mol.
Mécanisme D'action
MBZ binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. Microtubules are involved in cell division, cell motility, and intracellular transport. By disrupting microtubule formation, MBZ inhibits cell division and induces cell death.
Biochemical and Physiological Effects:
MBZ has been shown to have anti-inflammatory and anti-viral properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the replication of the dengue virus. MBZ has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis by degrading damaged organelles and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
MBZ is a potent inhibitor of tubulin polymerization and has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. However, MBZ is a highly toxic compound and requires careful handling and disposal. In addition, the synthesis of MBZ is a multi-step process that requires specialized equipment and expertise. The high cost of MBZ synthesis and its toxicity limit its use in laboratory experiments.
Orientations Futures
MBZ has potential applications in cancer treatment, anti-inflammatory therapy, and anti-viral therapy. Future research could focus on developing more efficient and cost-effective synthesis methods for MBZ, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment. Additionally, the development of less toxic analogs of MBZ could expand its use in laboratory experiments and clinical trials.
In conclusion, MBZ is a chemical compound with potential applications in scientific research. Its ability to inhibit tubulin polymerization makes it a promising candidate for cancer treatment, anti-inflammatory therapy, and anti-viral therapy. However, its toxicity and high cost limit its use in laboratory experiments. Future research could focus on developing more efficient synthesis methods, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment.
Méthodes De Synthèse
The synthesis of MBZ involves the reaction of 4-methyl aniline with carbon disulfide to form N-(4-methylphenyl)carbamodithioic acid. This intermediate is then reacted with o-phenylenediamine to form MBZ. The synthesis of MBZ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.
Applications De Recherche Scientifique
MBZ has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. MBZ works by binding to tubulin and preventing its polymerization, which disrupts the formation of microtubules, a critical component of the cytoskeleton in cells. This disruption leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)16-15(19)14-17-12-4-2-3-5-13(12)18-14/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSJGSOJBEPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)



![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)


![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)